Cyclohexanemethanol

説明

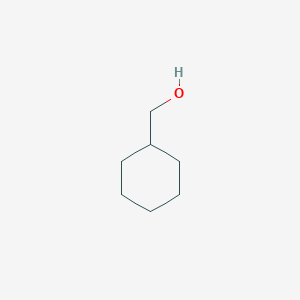

Structure

2D Structure

3D Structure

特性

IUPAC Name |

cyclohexylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c8-6-7-4-2-1-3-5-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSAZBXXNIABDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059212 | |

| Record name | Cyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a mild camphor odor; [Merck Index] Colorless viscous liquid; [Alfa Aesar MSDS] | |

| Record name | Cyclohexylcarbinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20498 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-49-2 | |

| Record name | Cyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylcarbinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylmethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanemethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXANEMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VDR6634UG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Reaction Pathways of Cyclohexanemethanol

Established Synthetic Routes for Cyclohexanemethanol

Several conventional methods are widely employed for the synthesis of this compound, each with distinct mechanisms and applications.

Grignard Reagent Reactions in this compound Synthesis

A primary and versatile method for synthesizing this compound involves the use of a Grignard reagent. organic-chemistry.orgorganicchemistrytutor.com This reaction typically starts with the preparation of a cyclohexylmagnesium halide, such as cyclohexylmagnesium bromide or chloride, by reacting the corresponding cyclohexyl halide with magnesium metal. vaia.comlibretexts.orgvedantu.com This Grignard reagent then acts as a potent nucleophile.

The cyclohexylmagnesium halide is subsequently reacted with formaldehyde (B43269) (methanal). libretexts.orgaskfilo.comlibretexts.org The nucleophilic cyclohexyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. organicchemistrytutor.com This addition reaction forms an intermediate alkoxide, which upon acidic workup or hydrolysis, yields the primary alcohol, this compound. askfilo.combrainly.in

For this reaction, paraformaldehyde, a solid polymer of formaldehyde, can be used. prepchem.com To improve yields, the paraformaldehyde is often depolymerized by heating to produce gaseous formaldehyde, which is then introduced into the Grignard reagent solution. prepchem.comorgsyn.org Using di-n-butyl ether as a solvent can sometimes allow for the direct use of paraformaldehyde without a significant drop in yield. prepchem.com The reaction is sensitive to moisture, which can quench the Grignard reagent, so anhydrous conditions are crucial for success.

Catalytic Hydrogenation of Benzyl (B1604629) Alcohol to this compound

The catalytic hydrogenation of benzyl alcohol is a significant and industrially viable method for producing this compound. This process involves the saturation of the aromatic ring of benzyl alcohol with hydrogen gas, typically under pressure and at elevated temperatures.

Various catalysts are effective for this transformation, with ruthenium and rhodium-based catalysts being prominent. google.comresearchgate.net For instance, a 5% Ruthenium on MCM-41 (Ru/MCM-41) catalyst has been used in an aqueous medium, although it required high pressure (30-60 bar) and temperature. google.com Another approach utilizes hydrous ruthenium oxide (HRO) and its supported forms as a recyclable heterogeneous catalyst in an aqueous medium under milder conditions. google.com A patented industrial process employs a series of fixed-bed reactors with a nickel-based catalyst at 150–250°C and 10–30 bar hydrogen pressure, achieving high conversion and selectivity.

The choice of catalyst and reaction conditions can influence the selectivity of the reaction, minimizing the hydrogenolysis of the hydroxyl group which would lead to the formation of toluene (B28343) and methylcyclohexane (B89554) as byproducts. researchgate.netd-nb.info Green chemistry approaches have explored the use of compressed CO2/water systems as solvents to improve the environmental profile of the reaction. google.comresearchgate.net

Hydroformylation of Cyclohexene (B86901) Followed by Hydrogenation to Yield this compound

Another important synthetic route is the two-step process starting from cyclohexene. wikipedia.org The first step is the hydroformylation of cyclohexene to produce cyclohexanecarboxaldehyde (B41370). wikipedia.org This reaction involves treating cyclohexene with a mixture of carbon monoxide and hydrogen (synthesis gas) in the presence of a catalyst, typically a rhodium or cobalt complex. researchgate.net

In the second step, the resulting cyclohexanecarboxaldehyde is hydrogenated to yield this compound. wikipedia.orgresearchgate.net This reduction can be achieved using various hydrogenation catalysts, such as ruthenium on carbon (Ru/C). Careful control of the hydrogenation conditions is necessary to prevent over-reduction.

Research has also explored using carbon dioxide as a source of carbon monoxide for the hydroformylation step through the reverse water-gas shift reaction, catalyzed by systems like Ru3(CO)12 with a lithium chloride promoter. researchgate.netmdpi.com The pressure of hydrogen and carbon dioxide can be adjusted to optimize the yields of cyclohexanecarboxaldehyde and its subsequent hydrogenation product, this compound. researchgate.netmdpi.com

Other Conventional Synthetic Approaches to this compound

Beyond the primary methods, other conventional synthetic routes to this compound exist. One such method is the reduction of cyclohexanecarboxylic acid or its esters. ontosight.ai Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective for converting cyclohexanecarboxylic acid directly to this compound. askfilo.com This method is common in laboratory settings.

Another approach involves the reduction of cyclohexanecarbonyl chloride using reagents like potassium borohydride (B1222165) (KBH4) in the presence of a zinc chloride activator. Sodium borohydride (NaBH4) in aqueous media with a phase-transfer catalyst has also been explored, though competing hydrolysis reactions can limit its practicality.

Advanced and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, new methods are being developed to synthesize this compound more efficiently and with less environmental impact.

Ultrasonic Bath Applications in Cyclohexane-Methanol Solvent Systems

Ultrasound has emerged as a green chemistry tool to accelerate chemical reactions. mdpi.com While direct ultrasonic synthesis of this compound is not widely documented, the use of a cyclohexane-methanol solvent system under ultrasonic irradiation has been shown to be effective in other organic syntheses, such as the Claisen-Schmidt condensation to produce dinitrochalcones. mdpi.comresearchgate.net

The application of ultrasound in a cyclohexane-methanol mixture can improve reaction efficiency and yields compared to conventional methods like magnetic stirring. mdpi.compreprints.org This technique, known as sonochemistry, can enhance mass transfer and accelerate reaction rates, potentially offering a more energy-efficient pathway for reactions conducted in this solvent system. mdpi.com The principles of using ultrasound to improve reaction kinetics in a cyclohexane-methanol environment could potentially be applied to steps in the synthesis of this compound, contributing to greener chemical processes. mdpi.comresearchgate.net

Data Tables

Table 1: Comparison of Conventional Synthesis Methods for this compound

| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Yield | Selectivity | Scale | Environmental Impact |

| Grignard Reaction | Cyclohexyl halide, Formaldehyde | Magnesium | Anhydrous ether | Moderate to High | High | Lab-scale | Moderate (solvent waste) |

| Catalytic Hydrogenation of Benzyl Alcohol | Benzyl alcohol, Hydrogen | Nickel, Ruthenium, or Rhodium catalyst | 150–250°C, 10–30 bar | 85% | 93% | Industrial | Low (H₂ recycling) |

| Hydroformylation/Hydrogenation of Cyclohexene | Cyclohexene, CO, H₂ | Rhodium or Cobalt catalyst, then Hydrogenation catalyst (e.g., Ru/C) | High pressure and temperature | Good | Good | Industrial | Moderate to High |

| KBH₄/ZnCl₂ Reduction | Cyclohexanecarboxylic acid | KBH₄, ZnCl₂ | 0–5°C | 70% | 82% | Lab-scale | Moderate (KCl waste) |

| Aqueous NaBH₄ Reduction | Cyclohexanecarboxylic acid | NaBH₄, Phase-transfer catalyst | 50°C, 2 hr | 58% | 65% | Pilot-scale | High (H₂ emission) |

| Data synthesized from multiple sources. |

Novel Catalytic Systems for Enhanced Yields and Selectivity in this compound Production

The development of advanced catalytic systems is paramount for improving the efficiency of this compound production, primarily through the hydrogenation of precursors like cyclohexanecarboxylic acid or cyclohexanecarboxaldehyde. Research has focused on bimetallic and supported catalysts that offer superior activity and selectivity under milder conditions.

Bimetallic catalysts often exhibit synergistic effects that enhance catalytic performance compared to their monometallic counterparts. acs.org For the hydrogenation of benzoic acid, a precursor to the cyclohexyl system, bimetallic nanoparticle catalysts such as Ru-Pt and Ru-Sn have shown high selectivity towards cyclohexanecarboxylic acid. acs.org Specifically, Ru₅Pt and Ru₁₀Pt₂ catalysts demonstrate a marked preference for producing cyclohexanecarboxylic acid over other bimetallic options like Ru₁₂Cu₄ and Ru₆Pd₆. acs.org In the selective hydrogenation of benzoic acid to cyclohexanecarboxylic acid, a novel nitrogen-doped carbon-supported NiCo bimetallic catalyst (Ni1Co1/NC) has demonstrated a 98.1% yield of cyclohexanecarboxylic acid, outperforming non-doped and single-metal catalysts. researchgate.net

Supported catalysts, where active metal particles are dispersed on a high-surface-area material, are crucial for industrial applications. Titania (TiO₂) has been identified as a particularly effective support for platinum (Pt) catalysts in the hydrogenation of carboxylic acids. calis.edu.cn A 4% Pt/TiO₂ catalyst has shown high activity for converting cyclohexanecarboxylic acid to this compound at 80°C, achieving an 88% yield of the desired alcohol. calis.edu.cn The support plays a critical role, as catalysts on other supports like silica (B1680970) or carbon show significantly lower activity. calis.edu.cn Furthermore, Ru/RuO₂ heterostructures supported on carbon fiber have been developed for the electrocatalytic hydrogenation of benzoic acid, achieving 100% conversion and 100% selectivity to cyclohexanecarboxylic acid under ambient conditions. nih.gov

Photocatalysis represents an emerging frontier. Organometallic catalysts have been studied for the photocatalytic dehydrogenative decarbonylation of primary alcohols, including this compound, to produce alkanes, CO, and H₂. nih.gov Additionally, titanium dioxide (TiO₂) nanoparticles are used as a catalyst for the photocatalytic oxidation of this compound to synthesize compounds like cyclohexanecarboxaldehyde and cyclohexanecarboxylic acid. sigmaaldrich.com

Table 1: Performance of Various Catalytic Systems in the Hydrogenation of Carboxylic Acid Precursors

Green Solvents and Sustainable Methodologies in this compound Synthesis

The principles of green chemistry are increasingly influencing the synthesis of this compound, promoting methods that reduce waste, energy consumption, and the use of hazardous materials. ijnc.ir Key developments include the use of aqueous reaction media, biocatalysis, and electrochemical techniques.

Electrochemical hydrogenation (ECH) is a particularly promising sustainable method as it operates under mild conditions (ambient temperature and pressure) and can use water as the hydrogen source, eliminating the need for high-pressure molecular hydrogen. nih.govrsc.org The ECH of benzoic acid, for instance, can be efficiently carried out in aqueous electrolytes. nih.govrsc.org A notable advancement is the co-hydrogenation of benzoic acid and phenol (B47542) over a platinum-ruthenium on activated carbon cloth (PtRu/ACC) catalyst. cranfield.ac.ukrsc.org This process not only shows high conversion rates but also facilitates the reduction of benzoic acid all the way to this compound, a valuable biofuel component. cranfield.ac.ukrsc.org The synergistic effect, attributed to hydrogen bonding between the reactants, enhances adsorption and lowers activation energy barriers. cranfield.ac.ukrsc.org

The use of alternative solvent systems is another cornerstone of green synthesis. A cyclohexane-methanol solvent system has been utilized in the Claisen-Schmidt condensation for synthesizing dinitrochalcones under ultrasonic irradiation, demonstrating an efficient and environmentally favorable alternative to conventional methods. researchgate.netmdpi.com Ultrasound application can accelerate reactions, improve yields, and reduce reaction times. mdpi.com

Biocatalysis offers a highly selective and environmentally benign route for synthesizing chemical intermediates. researchgate.net Microorganisms can perform complex transformations under mild conditions. For example, the fungus Rhizopus oryzae has been shown to hydroxylate cycloalkenecarboxylates, and in the biotransformation of certain derivatives, it can produce small amounts of this compound through the reduction of both the double bond and the ester group. polimi.it Such biocatalytic processes highlight the potential for creating value-added products from renewable feedstocks in a sustainable manner. researchgate.net

Stereoselective Synthesis of this compound Derivatives

The synthesis of specific stereoisomers of this compound derivatives is critical, as biological activity is often dependent on the precise three-dimensional arrangement of atoms. tcichemicals.com Research in this area focuses on asymmetric synthesis techniques that control the formation of chiral centers.

Asymmetric Synthesis Techniques for Chiral this compound Compounds

Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. tcichemicals.com This can be achieved through various strategies, including the use of chiral catalysts or starting from a chiral precursor. For instance, (S)-α-methylthis compound can be synthesized via the reduction of the corresponding ketone or through asymmetric synthesis using chiral catalysts. ontosight.ai

Palladium-catalyzed reactions have proven effective for creating chiral cyclohexane (B81311) structures. One powerful technique is the oxidative desymmetrization of meso-dibenzoates, which yields γ-benzoyloxy cycloalkenones with excellent enantioselectivity. rsc.org These chiral building blocks can then be converted into a wide range of functionalized cyclohexane derivatives. rsc.org Another advanced approach is the one-pot sequential organocatalysis involving a Michael-Michael-1,2-addition sequence to create highly functionalized cyclohexanes with five contiguous stereocenters and excellent stereoselectivity. nih.gov

Chiral Auxiliaries and Asymmetric Catalysis in Stereocontrol

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. nih.gov After the desired transformation, the auxiliary can be removed and often recovered. nih.gov Oxazolidinones, popularized by David A. Evans, are effective chiral auxiliaries used in asymmetric alkylation and aldol (B89426) reactions, which are fundamental transformations that can be applied to build complex chiral molecules, including precursors to substituted cyclohexanemethanols. nih.gov

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of a chiral product, is a highly efficient strategy. tcichemicals.com For example, the asymmetric bromolactonization of prochiral cyclohexadiene derivatives can be achieved using the chiral catalyst (DHQD)₂PHAL, affording bromolactones with up to 93% enantiomeric excess (ee). rsc.org In the synthesis of functionalized cyclohexanes, chiral bifunctional amino-squaramide catalysts have been used at low loadings (1 mol%) to promote highly stereoselective Michael additions. nih.gov Similarly, chiral iridium(I) complexes have been developed for the catalytic asymmetric synthesis of enantioenriched cyclohexanes from 1,5-diols via hydrogen borrowing catalysis. capes.gov.br

Influence of Protecting Groups on Stereoselectivity

Protecting groups are essential tools in multi-step organic synthesis, used to temporarily mask a reactive functional group to prevent unwanted side reactions. wiley.comorganic-chemistry.org Beyond this primary role, protecting groups can profoundly influence the stereoselectivity of a reaction. nih.gov By altering the steric and electronic environment near the reaction center, a protecting group can direct an incoming reagent to a specific face of the molecule. organic-chemistry.org

In carbohydrate chemistry, a field with parallels to the synthesis of polyfunctionalized cyclohexanes, the influence of protecting groups on stereoselectivity is well-documented. nih.gov Acyl-type protecting groups at a neighboring position, for instance, can participate in the reaction to form an intermediate that blocks one face of the molecule, leading to the formation of 1,2-trans products. nih.gov The choice of protecting group can also enforce specific conformations of a cyclic system, thereby biasing the direction of attack and controlling the stereochemical outcome. nih.gov While specific examples for this compound synthesis are part of broader synthetic strategies, the general principles apply: the careful selection of protecting groups for hydroxyl or other functional groups on a cyclohexane precursor is a critical parameter for achieving stereocontrol in the synthesis of complex this compound derivatives. organic-chemistry.org

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanisms involved in the formation of this compound is crucial for optimizing reaction conditions and designing better catalysts. The primary routes involve the reduction of cyclohexanecarboxylic acid or its derivatives (like esters and aldehydes).

The reduction of a carboxylic acid to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) is a fundamental transformation. The mechanism is understood to proceed via a nucleophilic acyl substitution followed by a nucleophilic addition. libretexts.org Initially, the acidic proton of the carboxylic acid is deprotonated by the hydride. youtube.com A hydride ion then attacks the carbonyl carbon of the resulting carboxylate. libretexts.orglibretexts.org This leads to a high-energy intermediate that eliminates an oxygen-aluminum species to form an aldehyde. libretexts.orgyoutube.com The aldehyde intermediate is highly reactive and is immediately reduced further by another hydride addition to the carbonyl, which, after an acidic workup, yields the primary alcohol. libretexts.orglibretexts.org

In heterogeneous catalytic hydrogenation, such as the conversion of cyclohexanecarboxaldehyde to this compound, the mechanism often follows the Langmuir-Hinshelwood model. nih.govosti.gov In this model, both the organic substrate and hydrogen adsorb onto the catalyst surface. osti.gov The reaction then occurs between the adsorbed species on the surface. osti.gov Studies on the electrocatalytic hydrogenation of benzoic acid derivatives have shown that the process follows this mechanism, where the reaction rate is dependent on the surface coverage of both the organic molecule and adsorbed hydrogen. nih.govosti.gov

Theoretical studies, such as Density Functional Theory (DFT) calculations, provide deeper insight into these mechanisms at a molecular level. For the electrochemical co-hydrogenation of benzoic acid and phenol, DFT calculations revealed that the formation of a hydrogen-bonded complex between the two reactants facilitates their adsorption onto the catalyst surface and lowers the activation energy barriers for hydrogenation, ultimately leading to the formation of this compound. cranfield.ac.ukrsc.orgresearchgate.net These computational models help elucidate the synergistic effects observed experimentally and guide the design of more efficient catalytic systems. osti.gov

Reaction Kinetics and Rate-Determining Steps in this compound Synthesis

Hydrogenation of Benzyl Alcohol: In the aqueous-phase hydrogenolysis of benzyl alcohol over a Palladium on carbon (Pd/C) catalyst, the reaction rate is significantly influenced by pH. Kinetic analysis and isotope-labeling studies suggest a reaction pathway involving the protonation of benzyl alcohol, followed by the elimination of water to form a benzyl carbenium ion. The subsequent dehydration of the protonated benzyl alcohol is considered a kinetically relevant step. nih.gov The rate has been observed to increase by several orders of magnitude as the pH decreases from 7 to 0.6, which points to the elimination step being rate-determining. nih.gov Furthermore, the open circuit potential (OCP) at the catalyst-water interface can stabilize cationic intermediates and transition states, thereby lowering the free energy barrier of the rate-determining step. nih.gov

Hydrogenation of Benzoic Acid and its Derivatives: The hydrogenation of benzoic acid to this compound typically proceeds via cyclohexanecarboxylic acid (CCA) as an intermediate. The kinetics of this multi-step process are complex. In studies using a platinum on titanium dioxide (Pt/TiO₂) catalyst, it was found that benzoic acid is strongly adsorbed on the catalyst surface. nih.gov The rate of hydrogenation is influenced by the electronic properties of the platinum nanoparticles. nih.gov In the biodegradation of cyclohexane carboxylic acid (an intermediate in some synthesis routes), the process can be modeled with first-order kinetics, where the rate constant decreases with increasing concentration, indicating an inhibitory effect at higher concentrations. nih.gov

Oxidation of this compound (Reverse Reaction Kinetics): Insights into synthesis can also be gained from studying the reverse reaction. In the copper(II)/TEMPO-mediated oxidation of this compound, the activation barrier is reported to be 15–16 kcal/mol. The rate-limiting step in this catalytic cycle is believed to be the aerobic oxidation of the Cu(I) species.

The following table summarizes key kinetic findings for reactions related to this compound synthesis.

Interactive Data Table: Kinetic Parameters in this compound Synthesis Pathways| Precursor/Substrate | Catalyst System | Key Kinetic Finding | Rate-Determining Step (Proposed) | Reference(s) |

|---|---|---|---|---|

| Benzyl Alcohol | Pd/C in water | Rate increases significantly with decreasing pH. | Dehydration of protonated benzyl alcohol. | nih.gov |

| Cyclohexene | Ru₃(CO)₁₂/LiCl | Hydroformylation is slower than subsequent hydrogenation. | Hydroformylation of cyclohexene. | researchgate.net |

| This compound | Copper(II)/TEMPO | Activation barrier of 15–16 kcal/mol. | Aerobic oxidation of Cu(I). | |

| Benzoic Acid | Pt/TiO₂ | Rate is influenced by electronic properties of Pt NPs. | Not explicitly stated, involves strong substrate adsorption. | nih.gov |

Identification and Characterization of Reaction Intermediates

Identifying the transient species, or intermediates, that form during a reaction is fundamental to understanding the stepwise mechanism. Various spectroscopic and analytical techniques are employed to detect and characterize these fleeting molecules.

In the synthesis of this compound from benzoic acid, cyclohexanecarboxylic acid (CCA) is a well-established and stable intermediate. researchgate.net Its presence is readily confirmed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) during the reaction. rsc.org In some processes, the reaction can be controlled to make CCA the final product with 100% selectivity. researchgate.net The further reduction of CCA to this compound represents a subsequent step in the reaction pathway. rsc.org

For the hydrogenation of carbonyl compounds like benzaldehyde, which is a precursor to benzyl alcohol and subsequently this compound, in situ IR spectroscopy has been a powerful tool. When using Shvo's catalyst (a hydroxycyclopentadienyl diruthenium hydride), the concentrations of the different ruthenium species present during the reaction can be monitored directly. In toluene, the bridging diruthenium hydride was the only observable ruthenium species for most of the reaction, while in THF, both the diruthenium and a monoruthenium hydride were observed, indicating their roles as catalytic intermediates. nih.gov

In the electrocatalytic hydrogenation (ECH) of aromatic aldehydes on copper cathodes, the reaction mechanism is proposed to proceed through surface-bound intermediates. The initial aldehyde adsorbs onto the catalyst surface and undergoes hydrogenation. Two primary intermediates have been proposed: a surface hydroxy intermediate (RCHOH)* formed by hydrogenating the carbonyl oxygen, and a surface alkoxy intermediate (RCH₂O)* formed by hydrogenating the carbonyl carbon. acs.org The relative stability and reactivity of these intermediates determine the final product distribution. acs.org

Similarly, in the hydrogenolysis of benzyl alcohol over a Pd/C catalyst, the reaction is believed to proceed via a protonated benzyl alcohol oxonium ion and a subsequent benzylic carbenium ion . nih.gov The detection of these cationic species is challenging, but their presence is inferred from kinetic data and the strong influence of the solvent's acidity on the reaction rate. nih.gov

Spectroscopic techniques are vital for the direct observation of intermediates. For instance, in CO hydrogenation over rhodium surfaces, a related catalytic process, operando X-ray photoelectron spectroscopy (XPS) has allowed for the observation of methoxy and other oxygenated hydrocarbon species on the catalyst surface during the reaction. nih.gov In other complex catalytic cycles, like those of cytochrome P450, advanced techniques such as nonlinear X-ray spectroscopy have been proposed to characterize highly transient iron-oxo intermediates. uci.edu

Computational Chemistry Approaches to Elucidate Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for unraveling the complex mechanisms of catalytic reactions involved in this compound synthesis. These methods provide insights into reaction energetics, transition state structures, and the stability of intermediates that are often difficult to obtain experimentally.

Hydrogenation of Benzoic Acid: DFT calculations have been employed to study the electrochemical co-hydrogenation of benzoic acid (BA) and phenol to produce this compound. These studies revealed that the formation of a hydrogen-bonded complex between BA and phenol on the catalyst surface lowers the activation energy barriers for the reaction. rsc.orgcranfield.ac.ukrsc.org This interaction stabilizes key intermediate states, facilitating the complete reduction of the carboxylic acid group to the alcohol. rsc.orgrsc.org DFT has also been used to investigate the adsorption of BA on different metal surfaces. For example, calculations showed that the parallel adsorption of BA on a platinum-ruthenium cathode is energetically more favorable than perpendicular adsorption, which helps explain the high selectivity towards hydrogenation of the aromatic ring to form cyclohexanecarboxylic acid. researchgate.net Similarly, DFT calculations of the adsorption energies of BA on Pt(111), Pd(111), and Ru(1000) surfaces helped to rationalize the observed catalytic activities, showing that weaker adsorption on platinum may prevent catalyst poisoning. nih.gov

General Mechanistic Insights: Computational methods are broadly applied to understand elementary reaction steps. For instance, in transition metal-catalyzed C-H insertion reactions, a process related to some functionalization pathways, computational studies have been used to investigate the 3D structures of intermediates and transition states in the catalytic cycle. gla.ac.uk These studies help to distinguish between proposed mechanisms, such as those involving three-center or four-center complexes. gla.ac.uk

In the context of Cu(I)-catalyzed reactions, DFT calculations have been used to compare mononuclear and binuclear reaction pathways, indicating that the binuclear pathway is often energetically dominant. rsc.org Such computational results can predict reaction mechanisms, which can then be tested and validated through experimental work. rsc.org The accuracy of these predictive models is continually improving, allowing for the analysis of complex reaction networks and the design of new synthetic pathways. nih.gov

The following table highlights some applications of computational chemistry in studying reactions relevant to this compound synthesis.

Interactive Data Table: Computational Studies on this compound Synthesis Mechanisms| Research Focus | Computational Method | Key Finding | Significance | Reference(s) |

|---|---|---|---|---|

| Co-hydrogenation of Benzoic Acid and Phenol | DFT | Formation of a hydrogen-bonded complex lowers activation energy barriers. | Explains synergistic effect and enhanced reduction to this compound. | rsc.orgcranfield.ac.ukrsc.org |

| Adsorption of Benzoic Acid on Catalysts | DFT | Parallel adsorption on the cathode is more stable than perpendicular adsorption. | Explains high selectivity for ring hydrogenation to CCA. | researchgate.net |

| Adsorption Energies on Metal Surfaces | DFT | Adsorption of BA is weaker on Pt than on Pd or Ru. | Rationalizes higher catalytic activity and lower catalyst poisoning on Pt. | nih.gov |

| C-H Insertion Mechanisms | Computational Studies | Elucidation of 3D structures of intermediates and transition states. | Helps differentiate between possible reaction pathways. | gla.ac.uk |

Chemical Transformations and Derivative Chemistry of Cyclohexanemethanol

Oxidation Reactions of Cyclohexanemethanol

The primary alcohol functional group of this compound can be oxidized to form aldehydes, carboxylic acids, or ketones under different reaction conditions and with various oxidizing agents.

Photocatalytic oxidation (PCO) presents a notable method for the transformation of this compound. lookchem.com When subjected to PCO using titanium dioxide (TiO₂) nanoparticles as a catalyst, this compound can be selectively oxidized. lookchem.comgeorganics.skchemicalbook.inscientificlabs.iealkalisci.com This process typically yields a mixture of products, primarily cyclohexanecarboxaldehyde (B41370) and cyclohexanone (B45756). lookchem.comgeorganics.sk Further oxidation can also lead to the formation of cyclohexanecarboxylic acid and 1,4-cyclohexadione. lookchem.comgeorganics.skchemicalbook.inscientificlabs.iealkalisci.com The distribution of these products can be influenced by the specific reaction conditions, including the type of catalyst, solvent, and the intensity of the light source.

| Reactant | Catalyst | Reaction Type | Major Products |

|---|---|---|---|

| This compound | Titanium Dioxide (TiO₂) Nanoparticles | Photocatalytic Oxidation | Cyclohexanecarboxaldehyde, Cyclohexanone |

Beyond photocatalysis, this compound can undergo oxidation through various other chemical and biological pathways. georganics.skgoogle.com General chemical oxidation reactions can convert this compound into its corresponding aldehyde or carboxylic acid, depending on the strength and type of the oxidizing agent used. google.comchembk.com

Additionally, biological oxidation routes have been explored. Studies have shown that certain yeasts, such as Candida maltosa and Trichosporon mucoides, are capable of oxidizing this compound under laboratory conditions. georganics.sk These biocatalytic transformations offer an alternative, often more selective, pathway for the conversion of this compound.

Esterification and Etherification Reactions of this compound

The nucleophilic nature of the hydroxyl group in this compound allows it to readily participate in esterification and etherification reactions, leading to the formation of a diverse range of esters and ethers. google.comchembk.com

This compound can be converted to its corresponding esters through reaction with carboxylic acids or their derivatives. A common method is Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of an acid catalyst. For instance, the synthesis of α,3,3-trimethyl cyclohexane (B81311) methyl formate (B1220265) is achieved by reacting dihydromyrcene (B1198221) with formic acid, where an unexpected rearrangement and cyclization occurs. google.com

Another example is the synthesis of cyclohexylmethyl acetate, which can be prepared by the azeotropic esterification of this compound with acetic acid. chemicalbook.com Similarly, other esters can be synthesized, such as those derived from reactions with acetic anhydride. ontosight.aiontosight.ai These esterification reactions are fundamental in producing derivatives with applications in various industries.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

|---|---|---|---|

| This compound | Formic Acid | Fischer Esterification | This compound Formate |

| This compound | Acetic Acid | Azeotropic Esterification | Cyclohexylmethyl Acetate |

| This compound | Acetic Anhydride | Esterification | Cyclohexylmethyl Acetate |

Etherification of this compound can be accomplished by reacting it with halogenated hydrocarbons in the presence of a catalyst. google.com A patented method describes the use of a composite phase transfer catalyst, comprising a quaternary ammonium (B1175870) salt and a cyclic crown ether, to achieve high yields and purity of the resulting ether. google.com The addition of potassium iodide can further enhance the reaction. google.com

This compound can also be a substrate in alkylation reactions. For example, manganese-catalyzed β-alkylation of secondary alcohols can be achieved using primary alcohols like this compound, proceeding via a hydrogen autotransfer strategy. kaust.edu.sa Furthermore, this compound can be used to synthesize compounds like hydroxyl polyethoxy methyl cyclohexyl n-octane. google.com

This compound as a Precursor in Organic Synthesis

This compound serves as a valuable precursor for a variety of more complex organic molecules. solubilityofthings.com Its derivatives are important intermediates in the synthesis of pharmaceuticals, fragrances, and polymers. ontosight.aiontosight.aismolecule.comontosight.ai

For example, it is a starting material for the synthesis of 4-substituted cyclohexanecarbaldehydes, which are intermediates for fragrances and pharmaceuticals. smolecule.com Esterification with 4-hydroxybenzoic acid yields 4-hydroxybenzoic cyclohexyl methyl ester, a precursor for potential antiarrhythmic drugs. google.comchembk.com It can also be converted to trans-2-(Chloromethyl)this compound, an intermediate used in medicinal chemistry. The versatility of this compound allows for the creation of a wide range of chemical structures that can be screened for biological activity.

Synthesis of Cyclohexanecarboxylic Acid and Related Compounds

One of the most direct transformations of this compound is its oxidation to form cyclohexanecarboxylic acid. This conversion is a fundamental process in organic synthesis, providing access to an important carboxylic acid intermediate. Several methods have been established for this oxidation.

Classical approaches involve the use of strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). These reagents are effective in converting the primary alcohol group of this compound into a carboxylic acid.

More contemporary and specialized methods have also been developed. Photocatalytic oxidation (PCO) using titanium dioxide (TiO₂) nanoparticles has been demonstrated as an effective technique for the synthesis of cyclohexanecarboxylic acid from this compound. sigmaaldrich.cnsmolecule.comscientificlabs.iegeorganics.sk This method can also yield other oxidation products like cyclohexanecarboxaldehyde, depending on the reaction conditions. sigmaaldrich.cnsmolecule.comgeorganics.sk

The following table summarizes the key oxidation reactions of this compound.

Table 1: Oxidation Reactions of this compound| Product | Reagents | Reaction Type |

|---|---|---|

| Cyclohexanecarboxylic Acid | Potassium Permanganate (KMnO₄), Chromium Trioxide (CrO₃) | Classical Oxidation |

| Cyclohexanecarboxylic Acid | Titanium Dioxide (TiO₂) Nanoparticles | Photocatalytic Oxidation |

| Cyclohexanecarboxaldehyde | Titanium Dioxide (TiO₂) Nanoparticles | Photocatalytic Oxidation |

Role in Multi-Step Synthetic Routes to Complex Molecules

This compound is a valuable starting material and intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialized organic compounds. ontosight.aivapourtec.com Its structure provides a cyclohexane core that can be elaborated upon through multi-step reaction sequences. youtube.comyoutube.com

A notable example is its use in the synthesis of the antifibrinolytically active isomer of 4-aminomethyl-cyclohexane carboxylic acid (AMCHA). google.com In this process, a disubstituted cyclohexane starting material, such as a specific isomer of 4-aminomethyl-cyclohexanemethanol, undergoes a series of reactions to convert the methanol (B129727) group into a carboxyl group. google.com This typically involves protecting the amino group, oxidizing the alcohol, and then deprotecting the amino group to yield the final active pharmaceutical ingredient. google.com

This compound also acts as a nucleophile in glycosidation reactions. It has been used in highly beta-selective O-glucosidations of ethylthioglucosides. sigmaaldrich.cngeorganics.sk The stereochemical outcome of such reactions can be influenced by the structure of the glycosyl donor, with certain protected thioglycosides affording excellent selectivity with this compound. sigmaaldrich.cn This highlights its utility in the complex field of carbohydrate chemistry, where precise control of stereochemistry is crucial. The compound can also serve as an intermediate in the synthesis of other complex structures, such as those involving silyl (B83357) ether moieties or carbamates for potential use in materials science or pharmaceuticals. ontosight.aiontosight.ai

Derivatization Strategies for Modified Reactivity and Functionality

The functionalization of this compound is a key strategy for modifying its properties and creating derivatives with tailored reactivity for specific applications. These strategies involve the introduction of various functional groups onto the cyclohexane ring or the modification of the hydroxymethyl group.

Introduction of Nitro, Ethenyloxy, and Other Functional Groups

A range of functional groups can be introduced into the this compound framework.

Nitro Group: The synthesis of 1-nitrothis compound can be achieved through a condensation reaction (a Henry Reaction) between a nitroalkane and a carbonyl compound. googleapis.com For instance, reacting a suitable nitroalkane with cyclohexanecarboxaldehyde can yield the target nitroalcohol. googleapis.comgoogle.com This derivative is a precursor for producing aminoalcohols through subsequent hydrogenation steps. googleapis.com

Ethenyloxy (Vinyl Ether) Group: The hydroxyl group of this compound can be converted to a vinyl ether moiety. This transformation can be accomplished through several methods. One industrial method involves the reaction of an alcohol with acetylene (B1199291) in the presence of a basic catalyst like potassium hydroxide (B78521) (KOH) under controlled temperature and pressure. google.com Another approach is the palladium-catalyzed transetherification reaction between an alcohol and a simple vinyl ether, such as ethyl vinyl ether. academie-sciences.fr These methods produce cyclohexylmethoxy vinyl ether, a monomer with potential applications in polymer synthesis.

Other Functional Groups: The hydroxyl group of this compound can undergo standard substitution reactions to introduce other functionalities. For example, treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl group with a chlorine or bromine atom, respectively, yielding halomethylcyclohexane derivatives.

Exploration of this compound Derivatives with Vinyl Ether Moieties

This compound derivatives featuring vinyl ether groups are of particular interest in polymer chemistry. Vinyl ethers are known for their ability to undergo polymerization, making them valuable monomers. google.com The vinyl ether group in derivatives like cyclohexylmethoxy vinyl ether can participate in polymerization reactions, often initiated by cationic mechanisms or through free radical processes, to form poly(vinyl ethers). google.com

The synthesis of these monomers can be achieved via the methods described previously, such as the reaction with acetylene or through transetherification. google.comacademie-sciences.fr The resulting polymers have applications in coatings, adhesives, and other materials. google.com The synthesis of bifunctional vinyl ether esters using enzymatic catalysts like Candida antarctica lipase (B570770) B represents a sustainable approach to creating novel monomers from vinyl ether alcohols and carboxylic acids for photopolymerization. rsc.org The versatility of vinyl ether chemistry allows for the creation of a wide range of polymers with tailored properties by copolymerizing different vinyl ether monomers or by incorporating other functional groups into the monomer structure. google.com

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 7505 |

| Cyclohexanecarboxylic acid | 8750 |

| Potassium permanganate | 5462 |

| Chromium trioxide | 14811 |

| Titanium dioxide | 26042 |

| Cyclohexanecarboxaldehyde | 7765 |

| 4-Aminomethyl-cyclohexane carboxylic acid | 5507 |

| Ethyl vinyl ether | 7993 |

| Thionyl chloride | 24387 |

| Phosphorus tribromide | 24396 |

| Acetylene | 6326 |

| Potassium hydroxide | 14797 |

| 1-Nitrothis compound | 13745287 |

Catalysis in Cyclohexanemethanol Chemistry

Homogeneous Catalysis in Cyclohexanemethanol Transformations

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers distinct advantages in controlling reaction selectivity and activity at a molecular level. chemguide.co.ukwikipedia.org In the context of this compound chemistry, this often involves the use of soluble metal complexes.

Ruthenium-based Catalysts in Hydroformylation and Hydrogenation

Ruthenium-based catalysts have demonstrated significant utility in the hydroformylation and hydrogenation reactions related to this compound. nih.govresearchgate.net Hydroformylation of cyclohexene (B86901), a key step towards this compound, can be achieved using a catalyst system of Ru₃(CO)₁₂ and LiCl with H₂ and CO₂ as reactants. mdpi.comresearchgate.net In this process, CO₂, in the presence of H₂, undergoes a reverse water-gas shift reaction to form CO, which then participates in the hydroformylation. mdpi.comresearchgate.net The presence of LiCl is critical to suppress the undesired direct hydrogenation of the substrate. mdpi.comresearchgate.net

The reaction proceeds in two main steps: the formation of cyclohexanecarboxaldehyde (B41370) followed by its hydrogenation to this compound. mdpi.com Increasing the total pressure of H₂ and CO₂ promotes the formation of cyclohexanecarboxaldehyde, while a higher H₂ pressure specifically enhances its subsequent hydrogenation to this compound. mdpi.comresearchgate.net Conversely, increased CO₂ pressure can suppress this hydrogenation step. mdpi.comresearchgate.net

Ruthenium complexes are also effective in transfer hydrogenation reactions, where an alcohol like isopropanol (B130326) serves as the hydrogen source for the reduction of aldehydes. nih.gov This method allows for the conversion of aldehydes to alcohols under milder conditions. nih.gov

Role of Lewis Acids and Other Homogeneous Catalysts

Lewis acids, which are species that can accept an electron pair, can play a significant role in catalytic transformations. wikipedia.orglibretexts.org In the context of this compound-related chemistry, they can interact with reactants, activating them towards nucleophilic attack. wikipedia.orglibretexts.org For instance, in the formation of complex ions, a metal cation can act as a Lewis acid, coordinating with Lewis bases (ligands) to form a complex. unizin.org This principle is fundamental to the function of many homogeneous catalysts where the metal center's Lewis acidity is tuned by the surrounding ligands. savemyexams.com While specific examples directly involving this compound are not extensively detailed in the provided results, the general principles of Lewis acid catalysis are broadly applicable to the functional group transformations present in its synthesis and derivatization.

Heterogeneous Catalysis in this compound Processes

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of industrial chemical production due to the ease of catalyst separation and recycling. wikipedia.orgyoutube.com Solid catalysts, often consisting of metal nanoparticles dispersed on a high-surface-area support, are commonly employed. wikipedia.org

Metal-Supported Catalysts (e.g., Ru/TiO₂, Ru/C)

Ruthenium supported on various materials is a prominent example of a heterogeneous catalyst used in reactions relevant to this compound. The support material can significantly influence the catalyst's activity and stability.

Ru/TiO₂: Ruthenium supported on titanium dioxide (TiO₂) has been studied for various hydrogenation and deoxygenation reactions. rsc.orgiue.ac.cn The crystal structure of the TiO₂ support (anatase or rutile) plays a crucial role in the catalyst's performance and its resistance to sintering at high temperatures. rsc.orgnih.gov For instance, the rutile phase of TiO₂ has been shown to better stabilize Ru particles during calcination compared to the anatase phase. rsc.org Strong metal-support interactions (SMSI) between ruthenium and TiO₂ can also impact catalytic activity. iue.ac.cnnih.gov These interactions can be modulated by pretreatments, such as annealing in air, which in turn affects the catalyst's performance in reactions like CO₂ hydrogenation. nih.gov

Ru/C: Ruthenium on carbon (Ru/C) is another widely used catalyst. nih.govresearchgate.net The nature of the carbon support and the size of the ruthenium nanoparticles are critical factors. researchgate.net For example, in the hydrogenation of levulinic acid, a biomass-derived platform chemical, Ru/C catalysts have shown high activity. nih.gov The stability of Ru/C catalysts can be enhanced by using structured carbon supports, such as N-doped hierarchically-porous carbon, which can prevent deactivation over multiple reaction cycles. nih.gov

Design and Optimization of Bimetallic Catalysts for this compound Synthesis

The use of bimetallic catalysts, which contain two different metals, offers a powerful strategy to enhance catalytic performance beyond that of monometallic systems. sc.edursc.orgmdpi.com The addition of a second metal can modify the electronic and geometric properties of the active sites, leading to improved activity, selectivity, and stability. sc.edumdpi.com

The synthesis of bimetallic nanoparticles with controlled morphology and composition is a key area of research. rsc.org Techniques like electroless deposition can be used to deposit a second metal onto a primary metal nanoparticle "seed". sc.edu For example, the hydrodeoxygenation of plastic wastes, which can produce intermediates like 4-methyl-1-cyclohexanemethanol, has been studied using bimetallic catalysts. acs.org The combination of metals can facilitate different reaction steps, such as C-O bond cleavage and hydrogenation. acs.orgresearchgate.net The development of bimetallic catalysts is also crucial for sustainable processes like the synthesis of methanol (B129727) from CO₂ hydrogenation, where intermetallic compounds have shown promising results at lower pressures. mpg.de

Environmental Catalysis and Sustainable Catalytic Approaches

Catalysis is at the heart of developing more sustainable and environmentally friendly chemical processes. ucsd.eduresearchgate.netstanford.edursc.org This includes the use of renewable feedstocks, minimizing waste, and developing energy-efficient reaction pathways.

In the context of this compound and related chemistries, sustainable approaches include:

Upcycling of Plastic Wastes: Catalytic hydrodeoxygenation of plastic wastes, such as polyethylene (B3416737) terephthalate (B1205515) (PET), can yield valuable chemicals, including naphthenes, with intermediates like 4-methyl-1-cyclohexanemethanol being formed during the process. acs.orgresearchgate.net

Biomass Valorization: The catalytic conversion of biomass-derived molecules is a key area of green chemistry. nih.gov For instance, the hydrogenation of levulinic acid, a product of cellulose (B213188) hydrolysis, can be efficiently catalyzed by ruthenium catalysts. researchgate.netnih.gov

CO₂ as a C1 Feedstock: The use of carbon dioxide as a chemical feedstock is a major goal for sustainable chemistry. As mentioned, the hydroformylation of cyclohexene using CO₂ and H₂ is a viable route to this compound precursors. mdpi.comresearchgate.netresearchgate.net

Solvent-Free and Aqueous-Phase Reactions: Conducting reactions in environmentally benign solvents like water or under solvent-free conditions is a key aspect of green chemistry. mdpi.com Porous coordination polymers have been shown to be effective catalysts for reactions like the aminolysis of cyclohexene oxide under solvent-free conditions. mdpi.com

The development of robust and recyclable heterogeneous catalysts is paramount for the economic and environmental viability of these sustainable processes. rsc.orgmdpi.com

Biocatalysis and Enzymatic Transformations of this compound

Biocatalysis offers a green and highly selective alternative to conventional chemical methods for the transformation of this compound. Enzymes and whole-cell microbial systems are utilized for their ability to perform specific reactions under mild conditions, often with high regio- and enantioselectivity.

Lipase-Catalyzed Esterification of this compound Derivatives

Lipases (EC 3.1.1.3) are versatile enzymes that catalyze the hydrolysis of triglycerides in aqueous environments and the reverse reaction, esterification, in non-aqueous media. scielo.brviamedica.pl This catalytic duality makes them valuable biocatalysts for the synthesis of esters from alcohols and carboxylic acids. scielo.br The esterification of this compound and its derivatives using lipases produces valuable esters used in various industries, including as flavor and fragrance compounds. scielo.brnih.gov

The most widely used lipase (B570770) for this purpose is Lipase B from the yeast Candida antarctica (CALB), often in an immobilized form such as Novozym® 435. viamedica.plscielo.brd-nb.info Immobilization enhances the enzyme's stability and allows for its easy separation and reuse. viamedica.pl The enzymatic synthesis of esters is influenced by several factors, including the nature of the solvent, water activity, temperature, and the molar ratio of the substrates. scielo.brmdpi.com

Lipase-catalyzed esterification typically involves the reaction of an alcohol, such as this compound, with a carboxylic acid. The reaction is reversible, and the removal of water, a byproduct, can drive the equilibrium towards ester formation. mdpi.com Organic solvents like hexane (B92381) or heptane (B126788) are often used as the reaction medium. scielo.brnih.gov

Table 1: Representative Components and Conditions for Lipase-Catalyzed Esterification

| Component/Condition | Description | Reference |

| Biocatalyst | Immobilized Candida antarctica Lipase B (e.g., Novozym® 435) | scielo.brd-nb.info |

| Alcohol Substrate | This compound or its derivatives | georganics.sksigmaaldrich.com |

| Acyl Donor | Various fatty acids (e.g., butyric acid, oleic acid) | scielo.brnih.gov |

| Solvent | Non-polar organic solvents (e.g., hexane, heptane, cyclohexane) | scielo.brnih.gov |

| Temperature | Typically ranges from 25°C to 60°C | scielo.brmdpi.com |

| Molar Ratio (Acid:Alcohol) | Often 1:1, but can be varied to optimize conversion | scielo.br |

| Water Activity | Kept low to favor synthesis over hydrolysis | scielo.br |

While extensive data on the direct esterification of unsubstituted this compound is not widespread in publicly available literature, the principles derived from the esterification of other primary alcohols and cyclic alcohols are directly applicable. For instance, CALB has been successfully used to synthesize various flavor esters by reacting alcohols with short-chain fatty acids. scielo.brnih.gov The enzyme shows high conversion rates under optimized conditions, often exceeding 90%. scielo.br

Microbial Oxidation of this compound (e.g., by yeasts)

The microbial oxidation of this compound represents a key biocatalytic transformation, converting the primary alcohol into valuable aldehydes and carboxylic acids. This process is primarily carried out by certain yeast and bacterial strains that possess the necessary oxidative enzymes, such as alcohol dehydrogenases and oxidases. frontiersin.org

Research has identified specific yeast species capable of oxidizing this compound. Notably, the yeasts Candida maltosa and Trichosporon mucoides have been shown to biologically oxidize this compound under laboratory conditions. georganics.sk The metabolic pathway involves the initial oxidation of the hydroxymethyl group to an aldehyde (cyclohexanecarboxaldehyde), which can be further oxidized to the corresponding carboxylic acid (cyclohexanecarboxylic acid). These transformations are catalyzed by alcohol dehydrogenases.

The yeast Candida parapsilosis is also known for its versatility as a biocatalyst in organic oxidation-reduction reactions, including the selective oxidation of secondary alcohols. amazonaws.comrsc.org While direct evidence for this compound oxidation by this specific strain is limited, its known capabilities with other alcohols suggest its potential in this area. Yeast alcohol oxidases, particularly from methanol-oxidizing yeasts like Pichia sp., are known to oxidize a range of short-chain primary alcohols. capes.gov.brnih.gov However, their activity on cyclic alcohols like this compound is less characterized. capes.gov.br

Bacterial species, such as those from the genus Rhodococcus, are also proficient in the oxidation of cyclic alcohols. For example, Rhodococcus sp. can oxidize cyclohexanol (B46403) to cyclohexanone (B45756), demonstrating the presence of potent alcohol dehydrogenases. jmb.or.kr Some Rhodococcus strains can also degrade cyclohexane (B81311), with cyclohexanol being a key intermediate, indicating a capacity to metabolize cyclic hydrocarbon structures. nih.gov

The products of microbial oxidation, cyclohexanecarboxaldehyde and cyclohexanecarboxylic acid, are important chemical intermediates. sigmaaldrich.comresearchgate.net The efficiency of the biotransformation can be influenced by factors such as the microbial strain, culture conditions, and the concentration of the substrate, as high concentrations can sometimes be inhibitory to the microorganisms.

Table 2: Microorganisms Involved in the Oxidation of this compound and Related Compounds

| Microorganism | Transformation Observed | Product(s) | Reference |

| Candida maltosa | Oxidation of this compound | Cyclohexanecarboxaldehyde, Cyclohexanecarboxylic Acid | georganics.sk |

| Trichosporon mucoides | Oxidation of this compound | Cyclohexanecarboxaldehyde, Cyclohexanecarboxylic Acid | georganics.sk |

| Rhodococcus sp. | Oxidation of Cyclohexanol | Cyclohexanone | jmb.or.kr |

| Candida parapsilosis | Selective oxidation of secondary alcohols | Keto compounds | amazonaws.comrsc.org |

Advanced Analytical and Spectroscopic Characterization of Cyclohexanemethanol and Its Derivatives

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is an indispensable tool for separating components of a mixture, making it ideal for determining the purity of cyclohexanemethanol and isolating its various isomers and derivatives.

Gas Chromatography (GC) is a primary method for assessing the purity of volatile and thermally stable compounds like this compound. Commercial grades of this compound are often certified with a purity level determined by GC, typically exceeding 98%. thermofisher.comnih.gov The technique is highly effective for detecting and quantifying volatile organic impurities that may be present from the synthesis process, such as residual solvents or starting materials.

In a typical GC analysis for purity, a sample is injected into the instrument where it is vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase). Compounds are separated based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to hydrocarbons. The area of the resulting peak in the chromatogram is proportional to the concentration of the compound.

A practical application is demonstrated in the quality control of related pharmaceutical compounds, where methods are established to detect this compound as a potential impurity. For instance, a validated GC method for analyzing impurities in benzyl (B1604629) alcohol uses a wax column to separate various compounds, including this compound. hmdb.ca This highlights GC's capability to resolve structurally similar compounds.

Table 1: Example of Gas Chromatography (GC) Conditions for Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | InertCap WAX (30 m x 0.32 mm I.D., 0.50 µm film thickness) |

| Carrier Gas | Helium (He) at 70 kPa |

| Injection Mode | Splitless (1 min) |

| Injector Temp. | 200 °C |

| Oven Program | 50 °C, ramp at 5 °C/min to 220 °C, hold for 35 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 310 °C |

This table is based on a method developed for the analysis of impurities, including this compound, in benzyl alcohol, as per the Japanese Pharmacopoeia. hmdb.ca

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. libretexts.org It is particularly useful for compounds that are not sufficiently volatile for GC or are thermally unstable. For this compound and its derivatives, HPLC offers robust methods for separation from complex matrices or from other non-volatile derivatives.

The separation can be tailored by selecting the appropriate stationary and mobile phases:

Reversed-Phase (RP) HPLC : This is the most common mode, utilizing a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and methanol (B129727) or acetonitrile). libretexts.orgchemicalbook.com In this setup, more polar compounds like this compound elute earlier, while less polar derivatives or impurities are retained longer. This is effective for separating this compound from non-polar contaminants.

Normal-Phase (NP) HPLC : This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane). chemicalbook.com It is well-suited for separating isomers of derivatives or for analyzing mixtures where the compounds of interest are highly non-polar, in which case this compound itself would be very strongly retained.

For derivatives that lack a UV-absorbing chromophore, derivatization techniques can be employed. nih.gov A chemical reagent is used to attach a UV-active or fluorescent "tag" to the molecule, enhancing its detectability and allowing for trace-level quantification. nih.govspectroscopyonline.com

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled analytical power.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the mass analysis capabilities of a mass spectrometer (MS). masterorganicchemistry.com As components elute from the GC column, they are ionized and fragmented in the MS. The resulting mass spectrum is a unique "fingerprint" that allows for definitive identification by comparing it to spectral libraries, such as that of the National Institute of Standards and Technology (NIST). chemicalbook.com GC-MS is a powerful tool for identifying unknown impurities or characterizing the components of complex mixtures containing volatile compounds. It has been successfully used to identify this compound and its derivatives in natural product extracts, such as essential oils. chemicalbook.comoregonstate.edulibretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS) links HPLC with mass spectrometry, making it ideal for the analysis of non-volatile, polar, or thermally labile compounds. wisc.edu As with GC-MS, LC-MS provides structural confirmation of the compounds separated by the chromatographic system. This technique is highly sensitive and has been applied to the analysis of cyclohexanedione-based herbicides (derivatives of cyclohexane) in environmental water samples. vscht.cz The use of high-purity solvents and mobile phase additives is crucial in LC-MS to prevent signal suppression and ensure accurate results. spectroscopyonline.comthermofisher.com Advanced LC-MS/MS methods offer even greater selectivity and sensitivity for detecting trace quantities of derivatives in complex matrices. wisc.edu

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopy is used to probe the molecular structure of a compound by measuring its interaction with electromagnetic radiation. For this compound, NMR and IR spectroscopy are primary tools for structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of a compound in solution. It provides information about the chemical environment of individual atoms (specifically, the nuclei of atoms like ¹H and ¹³C).

¹H NMR : The proton NMR spectrum of this compound shows distinct signals corresponding to the different types of protons in the molecule. The two protons of the hydroxymethyl group (-CH₂OH) appear as a doublet at approximately 3.4 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen atom. libretexts.org The numerous protons on the cyclohexane (B81311) ring produce a series of complex, overlapping multiplets in the upfield region (approximately 0.9 to 1.8 ppm). libretexts.org The proton on the carbon bearing the CH₂OH group (C1) also appears within this complex region.

¹³C NMR : The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, four distinct signals are expected in a proton-decoupled spectrum, corresponding to the four chemically non-equivalent sets of carbons. The carbon of the -CH₂OH group is the most deshielded, appearing furthest downfield.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Signal Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | -CH₂OH | ~3.4 | Doublet |

| Ring Protons | ~0.9 - 1.8 | Multiplets | |

| -OH | Variable | Singlet (broad) | |

| ¹³C | -CH₂OH | ~68 | N/A |

| C1 (ring) | ~41 | N/A | |

| C2/C6 (ring) | ~30 | N/A | |

| C3/C5 (ring) | ~26 | N/A | |

| C4 (ring) | ~27 | N/A |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration. Data is compiled from spectral databases and general chemical shift tables. libretexts.org

2D NMR : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign these signals. COSY reveals which protons are coupled to each other, while HSQC correlates each proton signal with the carbon signal to which it is directly attached. This allows for the unambiguous assignment of the entire molecular framework.

Infrared (IR) spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. When a sample is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. An IR spectrum is a plot of these absorptions. For this compound, the key characteristic absorptions confirm its identity as an alcohol with a saturated ring structure. thermofisher.com

The most prominent features in the IR spectrum of this compound are:

O-H Stretch : A strong and broad absorption band typically appears in the region of 3600-3200 cm⁻¹. This is the characteristic signal for the hydroxyl (-OH) group of an alcohol. Its broadness is due to intermolecular hydrogen bonding.

C-H Stretch : Strong, sharp absorption bands appearing just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) are characteristic of the sp³ C-H bonds of the cyclohexane ring and the methylene (B1212753) group. chemicalbook.com The absence of significant peaks above 3000 cm⁻¹ confirms the absence of C=C double bonds. chemicalbook.com

C-O Stretch : A strong absorption in the 1200-1000 cm⁻¹ region corresponds to the stretching vibration of the C-O single bond. For a primary alcohol like this compound, this peak is typically found near 1050-1000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3600 - 3200 | O-H Stretch | Alcohol (-OH) | Strong, Broad |

| 2960 - 2850 | C-H Stretch | Alkane (sp³ C-H) | Strong, Sharp |

| 1450 | C-H Bend | Methylene (-CH₂) Scissoring | Medium |

| 1200 - 1000 | C-O Stretch | Primary Alcohol | Strong |

This table is based on general IR spectroscopy correlation tables.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 7507 |

| Benzyl alcohol | 244 |

| Ethylbenzene | 7500 |

| Bicyclohexyl | 7083 |

| Benzaldehyde | 240 |

| 4-Methyl-1-cyclohexanemethanol | 118193 |

| Methanol | 887 |

| Acetonitrile | 6342 |

| Water | 962 |

| Hexane (B92381) | 8058 |

| Alloxydim | 39430 |

| Clethodim | 91723 |

| Sethoxydim | 62747 |

| Trifluoroacetic acid | 6422 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. uomustansiriyah.edu.iq For this compound, it provides crucial information for determining its molecular weight and understanding its structural composition through fragmentation analysis. When a molecule is introduced into the mass spectrometer, it is ionized, typically by an electron beam, which knocks off an electron to form a positive ion known as the molecular ion or parent ion. chemguide.co.uk

The molecular ion peak (M+) for this compound (C₇H₁₄O) is observed at an m/z value corresponding to its molecular weight, which is approximately 114 g/mol . nist.gov The appearance of this peak confirms the molecular mass of the compound. A small peak at M+1 (m/z 115) may also be visible, resulting from the presence of the naturally occurring ¹³C isotope. docbrown.infosavemyexams.com

The high-energy ionization process often causes the molecular ion to break apart into smaller, charged fragments. The resulting fragmentation pattern is unique to the molecule and acts as a chemical fingerprint. chemguide.co.uk For alcohols like this compound, the molecular ion peak can be weak or even absent because fragmentation is often facile. libretexts.org

The fragmentation of this compound is influenced by the presence of the hydroxyl (-OH) group and the cyclohexane ring. Key fragmentation pathways include:

Loss of a water molecule (H₂O): A common fragmentation for alcohols, leading to a peak at m/z 96 (M-18).

Alpha-cleavage: The cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation for alcohols. libretexts.org For this compound, this involves the loss of the CH₂OH group or the cyclohexyl ring. The loss of the hydroxymethyl radical (•CH₂OH, mass 31) is less common than the formation of the [M-H₂O]+ ion. A significant peak is often observed at m/z 81, which can be attributed to the loss of a water molecule and a methyl group, or more directly from the cleavage of the C-C bond between the ring and the CH₂OH group, followed by rearrangement.

Ring Fragmentation: The cyclohexane ring itself can undergo fragmentation, producing a series of characteristic peaks corresponding to the loss of ethylene (B1197577) (C₂H₄, mass 28) or other small hydrocarbon fragments from the [M-H₂O]+ ion or other primary fragments. docbrown.info This leads to clusters of peaks separated by 14 mass units (CH₂). libretexts.org

The base peak, which is the most intense peak in the spectrum, for this compound is typically at m/z 55 . Other significant fragments are observed at m/z values such as 81, 67, and 41. nist.gov

Table 1: Prominent Mass Spectrometry Fragments of this compound

| m/z Value | Proposed Fragment Ion | Possible Origin |

|---|---|---|

| 114 | [C₇H₁₄O]⁺ | Molecular Ion (M⁺) |

| 96 | [C₇H₁₂]⁺ | Loss of H₂O from the molecular ion |

| 81 | [C₆H₉]⁺ | Loss of a methyl radical from the [C₇H₁₂]⁺ ion or direct fragmentation |

| 67 | [C₅H₇]⁺ | Further fragmentation of the ring structure |

| 55 | [C₄H₇]⁺ | Base Peak; extensive fragmentation of the ring |

| 41 | [C₃H₅]⁺ | Allyl cation; common fragment from cyclic systems |

Data sourced from NIST Mass Spectrometry Data Center. nist.gov

Advanced Spectroscopic Techniques for Detailed Characterization

Beyond mass spectrometry, other spectroscopic techniques provide complementary information about the molecular structure and physical properties of this compound and its derivatives.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a non-destructive technique that provides detailed information about a molecule's vibrational modes. wikipedia.org When monochromatic light, typically from a laser, interacts with a molecule, it can be scattered inelastically, resulting in a shift in energy. This shift, known as the Raman shift, corresponds to the specific vibrational frequencies of the molecule's bonds. renishaw.com The resulting Raman spectrum serves as a unique "vibrational fingerprint," allowing for the identification and structural analysis of the compound. wikipedia.org

For this compound, the Raman spectrum is characterized by vibrations associated with the cyclohexane ring and the hydroxymethyl (-CH₂OH) substituent. The analysis of its parent molecule, cyclohexane, by techniques like cavity-enhanced Raman spectroscopy (CERS) provides a basis for understanding the ring vibrations. ustc.edu.cnnih.gov

Key vibrational modes observable in the Raman spectrum of this compound include:

C-H Stretching: Strong bands are typically observed in the 2800-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the cyclohexane ring and the methylene group.